

# Application Notes and Protocols for C-137690 In Vitro Kinase Assay

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## For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT137690 is a potent and highly selective, orally bioavailable small molecule inhibitor of Aurora kinases.[1][2][3][4][5][6] It demonstrates significant anti-proliferative activity across a range of human tumor cell lines by disrupting mitotic progression, which ultimately leads to apoptosis.[4][6][7] CCT137690 targets Aurora A, Aurora B, and Aurora C with low nanomolar efficacy.[1][2][5] These application notes provide a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of CCT137690 against its target kinases.

### **Data Presentation**

The inhibitory activity of CCT137690 against Aurora kinases is summarized in the table below. The half-maximal inhibitory concentration (IC50) values were determined using a biochemical in vitro kinase assay.

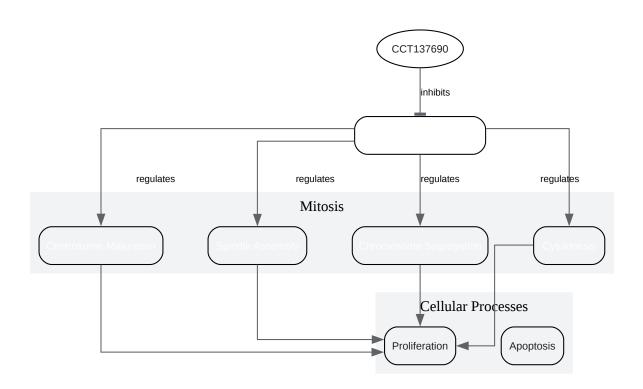
Kinase Target	CCT137690 IC50 (nM)
Aurora A	15
Aurora B	25
Aurora C	19



Data sourced from multiple references.[1][2][3][5]

## **Signaling Pathway**

The diagram below illustrates the simplified signaling pathway of Aurora kinases, which are key regulators of mitosis. CCT137690 inhibits these kinases, leading to a cascade of events that disrupt cell division and induce apoptosis.



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Caption: Simplified Aurora Kinase Signaling Pathway.

## **Experimental Protocols**

Two common methods for in vitro kinase assays are provided below. Method 1 describes a radiometric assay, which was utilized to generate the IC50 values for CCT137690. Method 2 details a luminescence-based assay, which is a widely used non-radioactive alternative.



## Method 1: Radiometric Kinase Assay (Flashplate Assay)

This protocol is adapted from the method used to determine the IC50 values of CCT137690.[1]

#### Materials:

- 384-well Basic Flashplate®
- Recombinant human Aurora A, Aurora B, or Aurora C enzyme
- Myelin Basic Protein (MBP) as a substrate
- CCT137690
- Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM NaCl, 2.5 mM MgCl<sub>2</sub>, 1 mM DTT
- Adenosine 5'-triphosphate (ATP)
- [y-33P]ATP
- 2% Dimethyl sulfoxide (DMSO) in water
- 10 mM Sodium pyrophosphate
- Phosphate-Buffered Saline (PBS)
- TopCount-NXT™ Microplate Scintillation and Luminescence Counter

### Procedure:

- Plate Coating: Coat the 384-well Flashplates® overnight at 4°C with 100 μg/mL dithiothreitol (DTT) in PBS. Wash the plates twice with PBS before use.
- Compound Preparation: Prepare serial dilutions of CCT137690 in 2% DMSO.
- Assay Reaction:
  - Add 5 μL of the diluted CCT137690 or 2% DMSO (for control wells) to each well.



- $\circ$  Prepare a master mix containing kinase buffer, 1 mM MBP, 20 μM ATP, and 0.025 μCi/μL [y-<sup>33</sup>P]ATP.
- Add 15 μL of the master mix to each well.
- Initiate the kinase reaction by adding 250 ng of the respective Aurora kinase enzyme to each well.
- Incubation: Shake the plate for approximately 2 minutes on a flat-bed plate shaker and then incubate for 2 hours at room temperature.
- Stopping the Reaction: Stop the reaction by washing the plate twice with 10 mM sodium pyrophosphate.
- Detection: Read the plate on a TopCount-NXT™ to measure the incorporation of <sup>33</sup>P into the MBP substrate.
- Data Analysis: Calculate the percent inhibition for each concentration of CCT137690 and determine the IC50 value by fitting the data to a dose-response curve.

## Method 2: Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Assay)

This protocol is a general guideline for a non-radioactive kinase assay.[8][9]

### Materials:

- White, opaque 96-well or 384-well plates
- Recombinant human Aurora A, Aurora B, or Aurora C enzyme
- Suitable kinase substrate (e.g., Myelin Basic Protein)
- CCT137690
- Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- ATP



- ADP-Glo™ Kinase Assay Kit (or equivalent)
- Luminometer plate reader

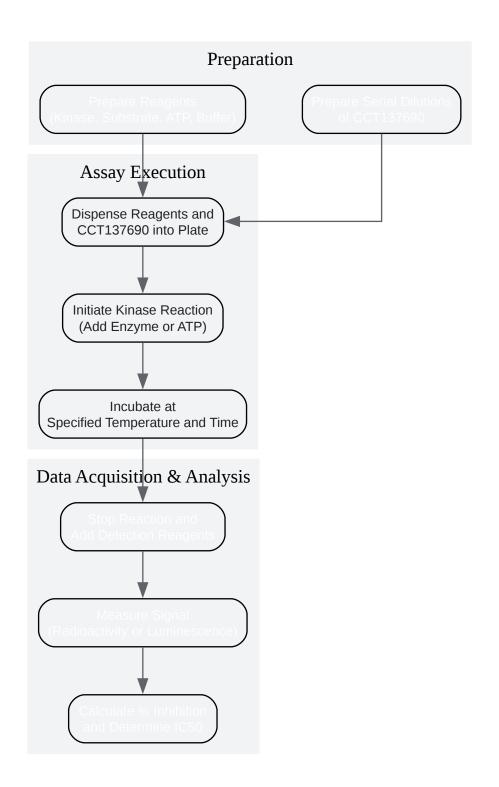
#### Procedure:

- Compound Preparation: Prepare serial dilutions of CCT137690 in the kinase assay buffer.
  Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
- Assay Plate Setup (per well):
  - Add 2.5 μL of the test compound or control to the appropriate wells.
  - Add 5 μL of a mixture containing the kinase substrate and ATP in kinase assay buffer. The optimal ATP concentration should be near the Km value for the specific kinase.
  - $\circ$  To initiate the reaction, add 2.5  $\mu$ L of the diluted Aurora kinase enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 2.5  $\mu$ L of kinase assay buffer without the enzyme to the "Blank" wells.
- Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.
- Signal Detection:
  - Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
  - Add 20 μL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
- Measurement: Measure the luminescence using a plate reader.
- Data Analysis: Calculate the percent inhibition for each concentration of CCT137690 and determine the IC50 value by fitting the data to a dose-response curve.

## **Experimental Workflow**



The following diagram outlines the general workflow for an in vitro kinase assay to evaluate an inhibitor.



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Caption: General In Vitro Kinase Assay Workflow.

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